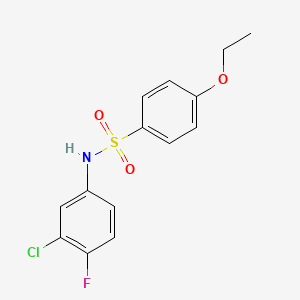
2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as THP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THP is a type of isoindolinecarboxamide that has been synthesized using different methods, and its mechanisms of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the activity of NF-κB, a signaling pathway that plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have various biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant activities. 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II. 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of NF-κB. 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to scavenge free radicals and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has several advantages for lab experiments, including its easy synthesis, high purity, and stability. 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide can be easily synthesized using simple reactions, and it can be purified using column chromatography or recrystallization. 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is also stable under various conditions, making it suitable for various lab experiments. However, 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, including the synthesis of new derivatives with improved biological activities, the study of its mechanisms of action, and the development of new applications in various fields. The synthesis of new derivatives of 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide with improved anticancer, anti-inflammatory, and antioxidant activities could lead to the development of new drugs for the treatment of various diseases. The study of the mechanisms of action of 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide could lead to a better understanding of its biological activities and potential applications. The development of new applications of 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide in material science and organic synthesis could lead to the development of new materials and compounds with unique properties.
Synthesemethoden
2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide can be synthesized using various methods, including the reaction between 3-hydroxybenzaldehyde and tert-butyl isocyanide, followed by the cyclization of the resulting intermediate with phthalic anhydride. Another method involves the reaction between 3-hydroxybenzaldehyde and tert-butyl isocyanide, followed by the reaction with phthalic anhydride in the presence of a catalyst. The synthesized 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have anticancer, anti-inflammatory, and antioxidant properties. 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been used as a building block for the synthesis of various compounds with potential biological activities. In material science, 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been used as a monomer for the synthesis of polymers with unique properties. In organic synthesis, 2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been used as a protecting group for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-19(2,3)21-17(24)14-8-7-11(9-15(14)18(21)25)16(23)20-12-5-4-6-13(22)10-12/h4-10,22H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWGJPDUSDHKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-N-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)
![3-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5811913.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5811915.png)
![(4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5811918.png)

![N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5811924.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5811940.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5811946.png)
![ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5811949.png)
![(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5811957.png)
![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5811960.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5811969.png)
